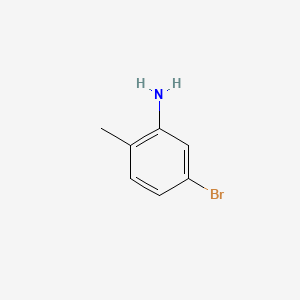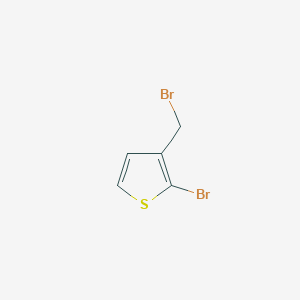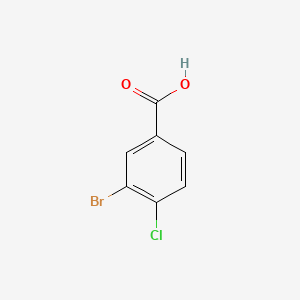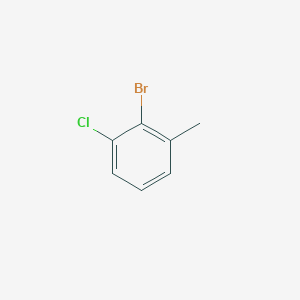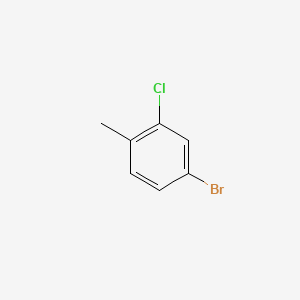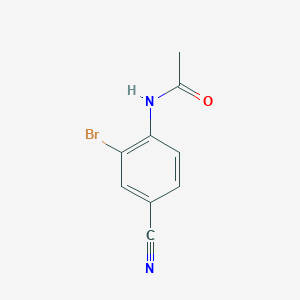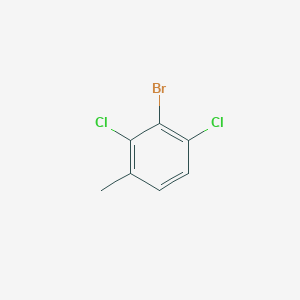
4-Bromo-3-fluoropyridine
Overview
Description
4-Bromo-3-fluoropyridine is a useful research compound. Its molecular formula is C5H3BrFN and its molecular weight is 175.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Versatile Synthesis Applications
- Synthesis of Disubstituted Fluoropyridines: Utilized in the synthesis of 3,5-disubstituted 2-fluoropyridines, 4-Bromo-3-fluoropyridine demonstrates versatility in chemical reactions. It is involved in the Suzuki reaction, where it reacts with aryl iodides and heteroaryl boronic acids to produce disubstituted fluoropyridines, which can be further converted into 2-pyridones (Sutherland & Gallagher, 2003).
Reactivity with Potassium tert-Butoxide
- Conversion into tert-Butoxypyridines: When treated with a mixture of potassium tert-butoxide and potassium benzenethiolate, this compound undergoes conversion into tert-butoxypyridines via an addition-elimination mechanism (Zoest & Hertog, 2010).
Chemoselective Functionalization
- Amination and Substitution Reactions: The compound is highlighted in studies for its role in chemoselective functionalization, particularly in amination reactions. This includes catalytic amination conditions and selective substitution reactions, demonstrating its potential in creating complex chemical structures (Stroup et al., 2007).
Preparation and Characterization of Borane Adducts
- Borane Adducts Formation: Research has also explored its utility in forming borane adducts of substituted pyridines, which have been characterized through various spectroscopic methods. This research provides insight into the structural and thermal properties of these complexes (Ferrence et al., 1982).
Application in Radiochemistry
- Synthesis of Fluorinated Pyridines for Medical Imaging: In radiochemistry, this compound has been utilized in the synthesis of meta-substituted fluoropyridines. This has implications in pharmaceuticals and radiopharmaceuticals, particularly for the medical imaging technique of Positron Emission Tomography (Brugarolas et al., 2016).
Synthesis of Complex Molecules
- Building Blocks in Medicinal Chemistry: This compound serves as a valuable building block in medicinal chemistry research. For example, its derivatives have been used in synthesizing pentasubstituted pyridines, which are important for chemical manipulations in medicinal chemistry (Wu et al., 2022).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Bromo-3-fluoropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules such as proteins and nucleic acids . These interactions are essential for understanding the compound’s metabolic pathways and potential effects on cellular function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is critical for regulating cell growth, differentiation, and apoptosis. This compound can modulate the activity of key proteins in this pathway, leading to changes in gene expression and cellular metabolism . Additionally, the compound has been found to affect the expression of genes involved in oxidative stress response, further highlighting its impact on cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For example, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in signal transduction and cellular communication . This inhibition can lead to alterations in cellular signaling and gene expression. Additionally, the compound can bind to DNA and RNA, potentially affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo hydrolysis or other chemical reactions, leading to the formation of degradation products. These products can have different biochemical properties and effects on cellular function compared to the parent compound . Long-term studies have shown that this compound can induce changes in cellular metabolism and gene expression, which may persist even after the compound has been degraded.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, this compound can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the formation of reactive intermediates and the subsequent interaction with critical biomolecules. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and physiological changes occur.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . Some of these metabolites may be further conjugated with other molecules, such as glutathione, to facilitate their excretion from the body. The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, potentially leading to changes in metabolic flux and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound may bind to specific proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through various signaling mechanisms . Post-translational modifications, such as phosphorylation or ubiquitination, may also play a role in directing this compound to specific organelles. The localization of the compound can affect its interactions with biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
4-bromo-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-4-1-2-8-3-5(4)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLOMVIUENUOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382484 | |
| Record name | 4-Bromo-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2546-52-3 | |
| Record name | 4-Bromo-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


